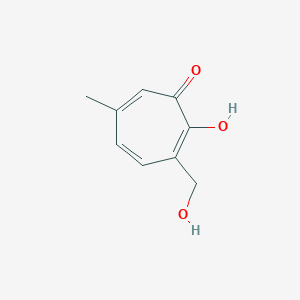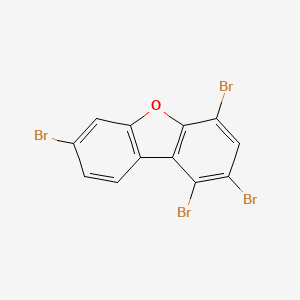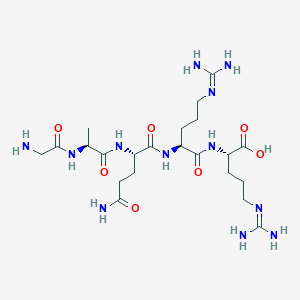![molecular formula C14H15NO6 B12599631 Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate CAS No. 917598-73-3](/img/structure/B12599631.png)
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound’s molecular formula is C14H15NO5, and it is recognized for its potential in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate typically involves the esterification of malonic acid derivatives with benzoyl ethyl imidate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Methyl benzoylformate
Comparison
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Compared to similar compounds like dimethyl malonate and diethyl malonate, it offers distinct reactivity and potential for forming complex molecules. Its benzoyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
917598-73-3 |
|---|---|
Molekularformel |
C14H15NO6 |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
dimethyl 2-(N-benzoyl-C-methylcarbonimidoyl)oxypropanedioate |
InChI |
InChI=1S/C14H15NO6/c1-9(15-12(16)10-7-5-4-6-8-10)21-11(13(17)19-2)14(18)20-3/h4-8,11H,1-3H3 |
InChI-Schlüssel |
PQSVVWNGTGWNQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC(=O)C1=CC=CC=C1)OC(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)


![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)

![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)





![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)
